4-Bromo-2-fluoroaniline has been employed as a starting material for the synthesis of various organic compounds. One notable example is its use in the preparation of 4-amino-3-fluorophenyl boronic acid, a valuable intermediate in organic synthesis. This application is documented in a research article published in the journal "Tetrahedron Letters" [].
4-Bromo-2-fluoroaniline is an organic compound with the molecular formula CHBrFN and a molecular weight of 190.01 g/mol. It is classified as a dihaloaniline, featuring both bromine and fluorine substituents on the aromatic ring. This compound appears as a crystalline solid, typically ranging in color from beige to light brown. Its melting point is approximately 40-42 °C, and it has a boiling point of 103-108 °C at reduced pressure (13 mmHg) .
The compound is notable for its stability under standard conditions but is incompatible with strong acids, oxidizing agents, and certain halogenating agents . Its unique structure contributes to its utility in various chemical applications, particularly in the pharmaceutical and agricultural sectors.
These reactions are often facilitated by specific reagents or catalysts, allowing for selective modifications of the aniline structure .
The synthesis of 4-bromo-2-fluoroaniline can be achieved through several methods:
4-Bromo-2-fluoroaniline serves multiple purposes:
Several compounds share structural similarities with 4-bromo-2-fluoroaniline, each exhibiting unique properties and applications:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chloro-2-fluoroaniline | CHClN | Used in herbicides; less reactive than brominated variants. |
4-Iodo-2-fluoroaniline | CHIN | Exhibits stronger biological activity; used in medicinal chemistry. |
3-Bromo-4-fluoroaniline | CHBrF | Similar reactivity; different substitution pattern affects properties. |
4-Bromoaniline | CHBrN | Lacks fluorine; utilized in dye production; less polar than fluoro derivatives. |
The presence of bromine and fluorine atoms significantly alters the reactivity and biological activity of these compounds compared to their non-halogenated counterparts. The unique combination of these halogens in 4-bromo-2-fluoroaniline enhances its utility in synthetic organic chemistry and pharmaceuticals .
Irritant